2-anilino-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide: is an organic compound with a complex structure, featuring an aniline group, a bromophenyl group, and a propanohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide typically involves the condensation reaction between aniline derivatives and hydrazides. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It may be used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways .
Industry: In industry, 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism by which 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-anilino-N’-[1-(4-methoxyphenyl)ethylidene]propanohydrazide
- 2-anilino-N’-[1-(4-chlorophenyl)ethylidene]propanohydrazide
- 2-anilino-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide
Comparison: Compared to these similar compounds, 2-anilino-N’-[1-(4-bromophenyl)ethylidene]propanohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new materials and pharmaceuticals with specific desired properties .
Eigenschaften
Molekularformel |
C17H18BrN3O |
---|---|
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
2-anilino-N-[(Z)-1-(4-bromophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C17H18BrN3O/c1-12(14-8-10-15(18)11-9-14)20-21-17(22)13(2)19-16-6-4-3-5-7-16/h3-11,13,19H,1-2H3,(H,21,22)/b20-12- |
InChI-Schlüssel |
WPFFRMHORHGYRE-NDENLUEZSA-N |
Isomerische SMILES |
CC(C(=O)N/N=C(/C)\C1=CC=C(C=C1)Br)NC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NN=C(C)C1=CC=C(C=C1)Br)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.